6-Chloro-7-propyl-7H-purine is a purine derivative characterized by a chlorine atom at the 6-position and a propyl group at the 7-position of the purine ring. This compound belongs to a class of heterocyclic organic compounds that are fundamental in biochemistry, particularly in the structure of nucleotides and nucleic acids. Purines play crucial roles in various biological processes, including energy transfer (as in adenosine triphosphate) and as building blocks for DNA and RNA.
6-Chloro-7-propyl-7H-purine can be synthesized through various chemical methods, often involving halogenation and alkylation reactions. It is classified under halogenated purines, which are known for their biological activity and potential therapeutic applications, particularly in oncology and virology.
The synthesis of 6-chloro-7-propyl-7H-purine typically involves several key steps:
For example, one synthesis protocol describes the reaction of 6-chloropurine with propyl iodide in anhydrous dimethylformamide, leading to high yields of the target compound .
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of synthesized compounds. For instance, NMR can provide information on the chemical environment of hydrogen atoms in the molecule, confirming the presence of specific substituents .
6-Chloro-7-propyl-7H-purine can undergo several chemical transformations:
The mechanism of action for compounds like 6-chloro-7-propyl-7H-purine often involves interaction with biological targets such as enzymes or receptors. For instance, halogenated purines are known to inhibit specific kinases or act as antimetabolites in cancer therapy by mimicking natural substrates involved in nucleotide metabolism.
In studies, these compounds have shown potential anti-cancer activity by inducing apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell proliferation .
6-Chloro-7-propyl-7H-purine has several notable applications:
Research continues into its efficacy and safety profiles, particularly concerning its use in treating various cancers and viral infections .
The direct N7 regioselective introduction of bulky alkyl groups (particularly tert-alkyl moieties) into 6-chloropurine represents a significant synthetic challenge due to the inherent preference for N9 substitution in classical alkylation reactions. Conventional methods using alkyl halides under basic conditions or Grignard reagents fail with tertiary alkyl groups, necessitating innovative catalytic approaches. A breakthrough methodology utilizes N-trimethylsilylated 6-chloropurine reacted with tert-alkyl halides (e.g., tert-butyl bromide, tert-propyl bromide) catalyzed by SnCl₄ (stannic chloride) in non-polar solvents (1,2-dichloroethane or acetonitrile) [1] [2].
This catalytic system overcomes the steric and electronic barriers associated with tertiary alkyl electrophiles. The silylation step (employing hexamethyldisilazane) activates the purine ring at N9, allowing the Lewis acid (SnCl₄) to coordinate with the tert-alkyl halide, enhancing its electrophilicity. Subsequent delivery of the alkyl cation occurs preferentially at the N7 position due to kinetic accessibility, yielding 7-(tert-alkyl)-6-chloropurines. This method is specifically optimized for synthesizing 7-(tert-butyl)-6-chloropurine, but successfully extends to propyl (tert-propyl) and other branched alkyl groups [1].
Table 1: Optimization of SnCl₄-Catalyzed N7-tert-Butylation of 6-Chloropurine [1]
Entry | Solvent | SnCl₄ (equiv) | tert-BuBr (equiv) | Time (h) | Temp (°C) | Yield 7-tert-butyl isomer (%) |
---|---|---|---|---|---|---|
7 | DCE | 2.1 | 3 | 19 | RT | 87 |
11 | DCE | 2.1 | 3 | 19 | RT | 86 (isolated) |
18 | ACN | 2.1 | 3 | 3 | RT | 87 |
21 | DCE | 2.1 | 3 | 3 | 50 | 87 |
24 | ACN | 2.1 | 3 | 19 | 50 | 5 (N9 isomer predominates) |
The regioselectivity (N7 vs. N9) in purine alkylation is fundamentally governed by reaction kinetics versus thermodynamic stability. N7-substituted purines are kinetically favored products due to lower steric hindrance and faster alkylation rates at N7 compared to N9. Conversely, N9-substituted isomers are thermodynamically more stable due to superior electronic delocalization within the purine ring system. Achieving high N7 selectivity, particularly for sterically demanding groups like propyl (tert-propyl), requires precise control of reaction parameters to trap the kinetic product [1] [2].
SnCl₄ is the optimal Lewis acid catalyst for N7-tert-alkylation, significantly outperforming TiCl₄ (Table 1, Entries 13-14). Its effectiveness stems from:
Critical parameters favoring the kinetic N7 product (e.g., 6-chloro-7-propylpurine) include:
Table 2: Impact of Reaction Parameters on N7/N9 Regioselectivity [1]
Parameter | Condition Favoring N7 Kinetic Product | Condition Favoring N9 Thermodynamic Product |
---|---|---|
Temperature | Low (Room Temperature) | High (≥ 50°C) |
Reaction Time | Shorter (3h optimal often) | Prolonged (>19h) |
Solvent | 1,2-Dichloroethane (DCE) | Acetonitrile (ACN) at elevated Temp |
Lewis Acid | SnCl₄ | TiCl₄ (less effective) / High Temp + ACN |
Alkyl Halide Equiv | Higher (3 equiv) improves conversion | Lower equiv leads to low conversion |
Traditional methods for purine alkylation exhibit poor regiocontrol for N7 substitution, especially with tertiary alkyl groups.
Classical Alkylation Techniques:
Vorbrüggen Silylation-Mediated Alkylation:This method revolutionizes N7-tert-alkylation:
Table 3: Vorbrüggen Silylation vs. Classical Alkylation for N7-tert-Alkyl Purines
Characteristic | Vorbrüggen Silylation Method | Classical Direct Alkylation | Classical Grignard | Dihydropurine Route |
---|---|---|---|---|
N7 Regioselectivity | High (Kinetic control, SnCl₄ catalyst) | Low (N9 favored) | Moderate (N7 favored for small R) | High (but for N7) |
Applicability to tert-Alkyl (propyl) | Yes (Key Advantage) | No reaction | No (Unstable reagents) | Ineffective/Low yield |
Number of Steps | Essentially 1-pot (silylation + alkylation/workup) | 1 step (but poor result) | 1 step (but not feasible) | Multi-step (≥ 4 steps) |
Yield (N7 product) | High (Up to 87% for tert-butyl) | Negligible for tert-alkyl | Not applicable | Low/Moderate (if possible) |
Primary Side Products | Minor decomposition (<10% in optimized conditions) | N9 isomer, Dialkylation, Decomposition | N9 isomer, Reduction products | Deprotection issues, Over-reduction |
Key Advantages of Vorbrüggen Method:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: